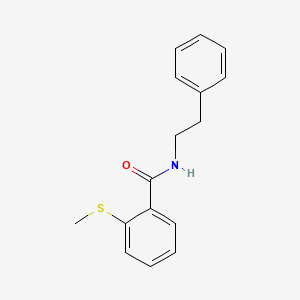![molecular formula C11H18N2OS B5527927 dihydro-5'H-spiro[cyclohexane-1,8'-[1,3]thiazolo[3,2-a]pyrazin]-3'(2'H)-one](/img/structure/B5527927.png)
dihydro-5'H-spiro[cyclohexane-1,8'-[1,3]thiazolo[3,2-a]pyrazin]-3'(2'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"Dihydro-5'H-spiro[cyclohexane-1,8'-[1,3]thiazolo[3,2-a]pyrazin]-3'(2'H)-one" is a compound belonging to a class of spiro derivatives. These compounds are known for their unique molecular structure, which incorporates two or more heterocyclic systems connected through a single atom.
Synthesis Analysis
The synthesis of similar spiro compounds involves the reaction of various precursors. For example, Feng Ya (1997) described the synthesis of a related compound, 2-(p-chlorophenyl)-5,8-dihydro-spiro[imidazo[2,1-b]benzo[d]thiazole-7(6H), 1'-cyclohexane]5, which was synthesized from aminwith bromomethyl phenyl ketone (Feng Ya, 1997).
Molecular Structure Analysis
The molecular structure of spiro compounds is characterized by a combination of heterocyclic systems. The study by Feng Ya (1997) also provided insights into the crystal structure of a similar spiro compound, highlighting the planar arrangement of the thiazole and imidazole rings (Feng Ya, 1997).
Chemical Reactions and Properties
Spiro compounds can undergo various chemical reactions due to their complex structure. For instance, Elinson et al. (2015) demonstrated the electrocatalytic transformation of aldehydes and pyrazolin-5-one into bis(spiro-2,4-dihydro-3H-pyrazol-3-one)cyclopropanes, showcasing the reactivity of these compounds (Elinson et al., 2015).
Physical Properties Analysis
The physical properties of spiro compounds like solubility, melting point, and crystalline structure are influenced by their molecular structure. The study by Feng Ya (1997) touches upon these aspects by analyzing the crystal structure of a related spiro compound (Feng Ya, 1997).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are key to understanding spiro compounds. Elinson et al. (2015) provide an example of how the chemical properties of spiro compounds can be manipulated for specific reactions and applications (Elinson et al., 2015).
Mechanism of Action
Safety and Hazards
Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. Generally, handling of chemical compounds should always be done with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .
Future Directions
properties
IUPAC Name |
spiro[5,6,7,8a-tetrahydro-[1,3]thiazolo[3,2-a]pyrazine-8,1'-cyclohexane]-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c14-9-8-15-10-11(4-2-1-3-5-11)12-6-7-13(9)10/h10,12H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALQPRYAZGDJGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3N(CCN2)C(=O)CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dihydro-5'H-spiro[cyclohexane-1,8'-[1,3]thiazolo[3,2-a]pyrazin]-3'(2'H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-bromo-4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5527846.png)
![3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5527851.png)
![3-ethyl-8-[3-(1H-imidazol-2-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5527870.png)


![3-{5-[2-(3-phenylpropanoyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5527899.png)
![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B5527902.png)

![5-[(2,7-dimethoxy-1-naphthyl)methylene]-2,4-imidazolidinedione](/img/structure/B5527917.png)
![(1S*,5R*)-6-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5527918.png)
![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5527921.png)
![2-amino-4-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5527923.png)
![9-(2,3-difluorobenzyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5527938.png)
![(1,1-dimethyl-2-{3-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperidinyl}-2-oxoethyl)amine dihydrochloride](/img/structure/B5527940.png)